molecular formula C14H12F6N2O B2637219 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 1619264-51-5

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B2637219
CAS No.: 1619264-51-5
M. Wt: 338.253
InChI Key: OPSIVAKKLQRWKC-UHFFFAOYSA-N
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Description

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C14H12F6N2O and its molecular weight is 338.253. The purity is usually 95%.
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Scientific Research Applications

Characterization for Doping Controls

  • The compound, including its core structure of selective androgen receptor modulators (SARMs), has been investigated for doping controls. A study characterized it using nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography/electrospray ionization high-resolution/high-accuracy tandem mass spectrometry (LC/ESI-HRMS). It was subjected to in vitro metabolism studies to understand its potential as a performance-enhancing agent (Thevis et al., 2015).

Selective Androgen Receptor Modulator Development

  • This compound has been central to the development of novel selective androgen receptor modulators (SARMs). A study synthesized and evaluated its derivatives for their AR binding affinity, metabolic stabilities, and potential as SARMs in various assays, highlighting its applications in medicinal chemistry (Aikawa et al., 2017).

Vibrational Circular Dichroism Spectra Analysis

  • The compound's VCD spectra have been reviewed for structural determination, particularly for molecules containing the CF3 group. This analysis is significant in pharmaceuticals, offering insights into the configuration of stereogenic carbons to which the CF3 group is bound (Abbate et al., 2019).

Nonsteroidal Androgen Receptor Antagonist Design

  • Research explored its use in designing novel, nonsteroidal androgen receptor antagonists for dermatological indications like sebum control and treatment of androgenetic alopecia. Its rapid systemic metabolism and lack of phototoxicity in specific assays were significant findings (Li et al., 2008).

Anticancer Activity and DNA Binding Property

  • The compound's derivatives have been synthesized and studied for their potential anticancer activity, particularly against U937 human monocytic cells. These studies also explore their DNA binding properties, important for understanding their mechanism of action in cancer treatment (Bera et al., 2021).

Liquid Crystalline Behavior and Photophysical Properties

  • A series of derivatives containing the compound were synthesized and analyzed for their liquid crystalline behavior and photophysical properties. Such research is pivotal in material science, particularly for developing new materials with specific optical properties (Ahipa et al., 2014).

Properties

IUPAC Name

4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIVAKKLQRWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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